molecular formula C28H42N6O5S B1665044 AF-DX 384 CAS No. 118290-27-0

AF-DX 384

Cat. No. B1665044
Key on ui cas rn: 118290-27-0
M. Wt: 574.7 g/mol
InChI Key: MZDYABXXPZNUCT-UHFFFAOYSA-N
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Patent
US04873236

Procedure details

To a suspension of 56.2 g (0.1174 mol) of 5,11-dihydro-11-[[[2-[2-[(dipropylamino)methyl]-piperidin-1-yl]ethyl]amino]carbonyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one in a mixture of 100 ml of acetonitrile and 100 ml of ethyl acetate, a solution of 11.3 g (0.1176 mol) of methanesulphonic acid in 74 ml of acetonitrile was added dropwise whilst cooling with ice and stirring. After removal of the ice bath the mixture was heated to 70° C., 574 ml of acetic acid were added dropwise to the now clear solution, the mixture was inoculated with a crystal of the desired salt, left to cool to 40° C. and stirred for 2 hours at this temperature, then heated up to 50° C., 280 ml of ethyl acetate were again slowly added dropwise and after removal of the heating bath the mixture was stirred for 2 hours at ambient temperature, left to stand for 14 hours and finally the crystals formed were suction filtered. After washing with ethyl acetate and drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals were obtained, m.p. 165°-167° C.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>C(#N)C.C(OCC)(=O)C>[CH3:36][S:37]([OH:40])(=[O:39])=[O:38].[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
56.2 g
Type
reactant
Smiles
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
74 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the ice bath the mixture
ADDITION
Type
ADDITION
Details
574 ml of acetic acid were added dropwise to the now clear solution
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated up to 50° C.
ADDITION
Type
ADDITION
Details
280 ml of ethyl acetate were again slowly added dropwise
CUSTOM
Type
CUSTOM
Details
after removal of the heating bath the mixture
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at ambient temperature
Duration
2 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
finally the crystals formed
WASH
Type
WASH
Details
After washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
14 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04873236

Procedure details

To a suspension of 56.2 g (0.1174 mol) of 5,11-dihydro-11-[[[2-[2-[(dipropylamino)methyl]-piperidin-1-yl]ethyl]amino]carbonyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one in a mixture of 100 ml of acetonitrile and 100 ml of ethyl acetate, a solution of 11.3 g (0.1176 mol) of methanesulphonic acid in 74 ml of acetonitrile was added dropwise whilst cooling with ice and stirring. After removal of the ice bath the mixture was heated to 70° C., 574 ml of acetic acid were added dropwise to the now clear solution, the mixture was inoculated with a crystal of the desired salt, left to cool to 40° C. and stirred for 2 hours at this temperature, then heated up to 50° C., 280 ml of ethyl acetate were again slowly added dropwise and after removal of the heating bath the mixture was stirred for 2 hours at ambient temperature, left to stand for 14 hours and finally the crystals formed were suction filtered. After washing with ethyl acetate and drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals were obtained, m.p. 165°-167° C.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>C(#N)C.C(OCC)(=O)C>[CH3:36][S:37]([OH:40])(=[O:39])=[O:38].[CH2:1]([N:4]([CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][N:10]1[CH2:15][CH2:16][NH:17][C:18]([N:20]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24](=[O:31])[NH:23][C:22]2[CH:32]=[CH:33][CH:34]=[N:35][C:21]1=2)=[O:19])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
56.2 g
Type
reactant
Smiles
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
74 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the ice bath the mixture
ADDITION
Type
ADDITION
Details
574 ml of acetic acid were added dropwise to the now clear solution
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated up to 50° C.
ADDITION
Type
ADDITION
Details
280 ml of ethyl acetate were again slowly added dropwise
CUSTOM
Type
CUSTOM
Details
after removal of the heating bath the mixture
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at ambient temperature
Duration
2 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
finally the crystals formed
WASH
Type
WASH
Details
After washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
14 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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